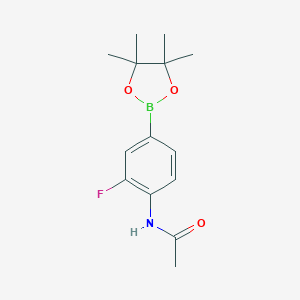

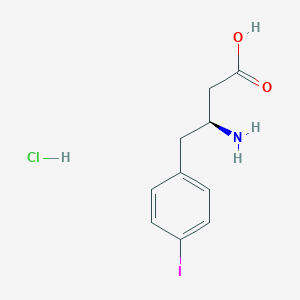

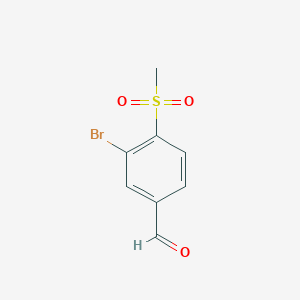

5-Amino-2-(methylsulfanyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-2-(methylsulfanyl)benzonitrile (5-AMSBN) is a novel small molecule that has recently been developed as an important tool for a variety of scientific research applications. 5-AMSBN is a versatile molecule that has been shown to have a wide range of biochemical and physiological effects.

科学的研究の応用

Sulfur Amino Acid Metabolism in Plants

Both Methionine (Met) and S-adenosylmethionine (SAM), the activated form of Met, are crucial in plant metabolic pathways. The review by Sauter et al. (2013) highlights the importance of Met and SAM in sulfur assimilation, the aspartate-derived amino acids network, and the production of SAM for ethylene, nicotianamine, and polyamine biosynthetic pathways. SAM's role extends to providing the methyl group for most methylation reactions necessary for plant growth and development. The review also discusses the compartmentalization of Met fluxes within cells and the regulation of SAM synthesis, recycling, and distribution across different pathways. Special attention is given to the methionine salvage cycle, or Yang cycle, and its significance in managing the metabolism of 5'-methylthioadenosine (MTA), which potentially inhibits biosynthesis pathways linked to ethylene, nicotianamine, and polyamines, thus establishing additional connections between these critical metabolic routes (Sauter et al., 2013).

Gut Sulfur Amino Acid Metabolism and Human Health

Burrin and Stoll (2007) explore the metabolism of sulfur amino acids in the gastrointestinal tract and its implications for human health and gastrointestinal diseases. Their review provides evidence that the gastrointestinal tract metabolizes a significant portion of dietary methionine, transforming it into homocysteine through transmethylation and into cysteine through transsulfuration. These processes account for a considerable portion of the body's overall transmethylation and transsulfuration activities, highlighting the gut's role in releasing homocysteine, which may contribute to inflammatory responses and endothelial cell dysfunction in inflammatory bowel disease contexts. Furthermore, the availability of S-adenosylmethionine as a precursor for methylation reactions and polyamines is crucial for epigenetic DNA methylation, gene expression, and potentially colon carcinogenesis. The review suggests that dietary interventions targeting folate and cysteine could be effective in preventing and treating gastrointestinal diseases (Burrin & Stoll, 2007).

特性

IUPAC Name |

5-amino-2-methylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXQBNGUWSXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(methylsulfanyl)benzonitrile | |

CAS RN |

306980-70-1 |

Source

|

| Record name | 5-Amino-2-(methylsulfanyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)